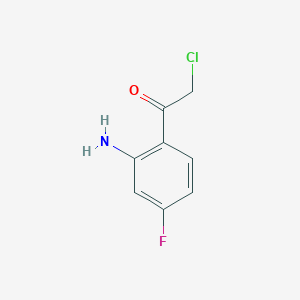
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to an ethanone backbone. Its unique structure makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-bromo-4’-fluoroacetophenone with hexamethylenetetramine (HMTA) in chloroform at room temperature for 16 hours. This is followed by treatment with hydrochloric acid in ethanol and water at room temperature for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin structure and activation of gene transcription . The compound selectively targets class I HDAC enzymes, including HDAC1, HDAC2, and HDAC3 .
相似化合物的比较
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Another HDAC inhibitor with a similar fluorine substitution.
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: A related compound with similar structural features.
Uniqueness
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit HDAC enzymes makes it a valuable compound in medicinal chemistry research.
生物活性
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C9H9ClF1N1O
- Molecular Weight : 201.63 g/mol
The presence of the amino group, fluorine atom, and chlorine atom in its structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator , affecting various biochemical pathways. The fluorine atom enhances the compound's binding affinity, while the amino group plays a critical role in its interaction with biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has demonstrated anticancer activity against several cancer cell lines. For instance, in studies involving A549 lung cancer cells, it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and increased apoptotic markers .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induces apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has shown promising results as a dihydrofolate reductase (DHFR) inhibitor with an IC50 value of 0.06 µM, making it a candidate for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, highlighting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Lines
A series of experiments were conducted on different cancer cell lines (A549, MCF7) to evaluate the anticancer effects of the compound. The results showed that treatment with this compound led to significant decreases in cell viability and alterations in apoptosis markers compared to control groups .
属性
CAS 编号 |
68438-32-4 |
|---|---|
分子式 |
C8H7ClFNO |
分子量 |
187.60 g/mol |
IUPAC 名称 |
1-(2-amino-4-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
InChI 键 |
YXSDQKCCWFHABG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)N)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















